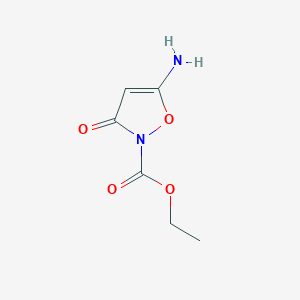

Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-cyanoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

EAI is recognized for its potential as a building block in the synthesis of bioactive compounds. Its structural characteristics allow it to serve as a precursor for various medicinal agents, particularly those targeting neurological disorders and infectious diseases. Research indicates that derivatives of EAI may exhibit significant biological activities, including insecticidal properties against resistant strains of Anopheles gambiae, a malaria vector .

Mechanism of Action

The presence of the amino group in EAI enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications. Studies have shown that compounds related to EAI can inhibit acetylcholinesterase (AChE), making them promising candidates for developing insecticides and pharmaceuticals .

Insecticidal Properties

Insecticide Development

EAI and its derivatives have been explored for their insecticidal properties. Research has documented that certain isoxazole derivatives exhibit high contact toxicity towards both wild-type and resistant strains of Anopheles gambiae. For instance, compounds derived from EAI demonstrated significantly higher toxicity compared to traditional insecticides like propoxur .

Case Study: AChE Inhibition

In a study focused on the mosquitocidal properties of isoxazole derivatives, EAI was found to inhibit the G119S mutant of AgAChE with Ki values significantly lower than those of conventional insecticides. This suggests that EAI derivatives could be effective alternatives in vector control strategies against malaria .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique characteristics of EAI compared to other related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | Contains an oxadiazole ring | Known for different biological activities |

| Isoxazole derivatives | Varied substitutions on the isoxazole core | Diverse pharmacological profiles |

| 5-Amino-4-hydroxyisoxazole | Hydroxy group addition | Potentially enhances solubility |

This comparative analysis underscores the uniqueness of EAI within its class, particularly concerning its specific amino and carboxylate functionalities that influence its reactivity and biological interactions.

Mecanismo De Acción

The mechanism of action of Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-amino-3-methylisoxazole-4-carboxylate

- Ethyl 5-amino-3-phenylisoxazole-4-carboxylate

Uniqueness

Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties.

Actividad Biológica

Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The synthesis of this compound typically involves various organic reactions that lead to the formation of the isoxazole framework, often through cyclization processes involving appropriate precursors.

1. Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that certain isoxazole derivatives could inhibit bacterial growth by disrupting cellular processes, although specific data on this compound's efficacy remains limited .

2. Acetylcholinesterase Inhibition

One notable area of activity for isoxazole derivatives, including this compound, is their role as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are crucial in treating conditions like Alzheimer's disease and certain types of poisoning. Research has shown that related compounds exhibit high potency against resistant strains of Anopheles gambiae, a malaria vector, indicating potential applications in insecticide development .

| Compound | Activity | IC50 Value | Target |

|---|---|---|---|

| This compound | AChE Inhibition | TBD | Anopheles gambiae AChE |

3. Anti-inflammatory Properties

Isoxazole derivatives have also been studied for their anti-inflammatory effects. Some compounds have shown selective inhibition of COX enzymes, which are involved in inflammatory pathways. While specific studies on this compound are scarce, the structural similarities with other active isoxazoles suggest potential anti-inflammatory activity .

Case Study 1: Insecticidal Properties

In a study focused on the insecticidal properties of isoxazole derivatives, this compound was synthesized and tested for its efficacy against both wild-type and resistant strains of mosquitoes. The results indicated that modifications to the isoxazole structure could enhance toxicity against resistant strains, highlighting the need for further investigation into structure-activity relationships .

Case Study 2: Neuroprotective Effects

Another area of exploration involves the neuroprotective effects of AChE inhibitors derived from isoxazoles. Compounds similar to this compound have been shown to improve cognitive function in animal models by preventing acetylcholine breakdown, thereby enhancing cholinergic transmission .

Propiedades

IUPAC Name |

ethyl 5-amino-3-oxo-1,2-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-2-11-6(10)8-5(9)3-4(7)12-8/h3H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPYTXJJXWWOOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=O)C=C(O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.